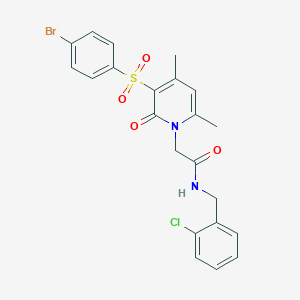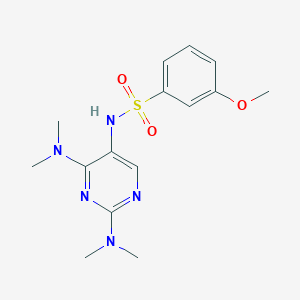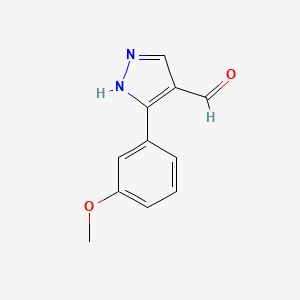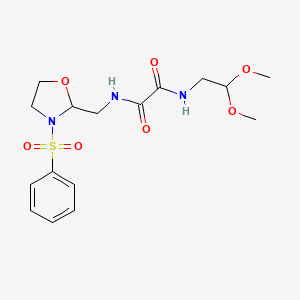
N1-(2,2-dimethoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,2-dimethoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, commonly referred to as DMOX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMOX is a novel oxalamide derivative that exhibits promising properties for the treatment of various diseases.
Applications De Recherche Scientifique
Antibacterial Activity
One of the primary applications of benzenesulfonyl derivatives is in the development of new antibacterial agents. The compound may exhibit bactericidal activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action often involves the disruption of bacterial cell membrane integrity and the generation of reactive oxygen species that lead to bacterial cell death .
Drug Design and Synthesis
Benzenesulfonyl derivatives are also valuable in drug design and synthesis. They can serve as intermediates in the synthesis of more complex molecules with potential therapeutic applications. The sulfonyl group can act as a bioisostere, mimicking the function of natural metabolites in biological systems, which can be crucial in the design of enzyme inhibitors or receptor modulators .
Cancer Research
Compounds with benzenesulfonyl moieties have been explored for their potential use in cancer research. They may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis. Research in this area could lead to the development of novel anticancer drugs .
Neurological Disorders
The structural complexity of benzenesulfonyl derivatives makes them candidates for the treatment of neurological disorders. They may modulate neurotransmitter systems or protect neurons from oxidative stress, which is beneficial in conditions like Alzheimer’s disease or Parkinson’s disease .
Inflammation Modulation
Due to their potential anti-inflammatory properties, benzenesulfonyl derivatives could be used to treat chronic inflammatory diseases. They may work by inhibiting the production of pro-inflammatory cytokines or by blocking the activity of enzymes involved in the inflammatory response .
Antioxidant Properties
These compounds may also serve as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is particularly useful in preventing oxidative damage to DNA, proteins, and lipids, which is a common factor in many degenerative diseases .
Material Science
In material science, benzenesulfonyl derivatives can be utilized in the synthesis of polymers or as additives to improve the properties of materials. Their chemical stability and reactivity make them suitable for applications in creating advanced materials with specific characteristics .
Analytical Chemistry
Lastly, benzenesulfonyl derivatives can be used in analytical chemistry as reagents or standards. They may help in the quantification or identification of other compounds in complex mixtures through techniques like chromatography or mass spectrometry .
Propriétés
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O7S/c1-24-14(25-2)11-18-16(21)15(20)17-10-13-19(8-9-26-13)27(22,23)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWUMGBIXHXVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-dimethoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

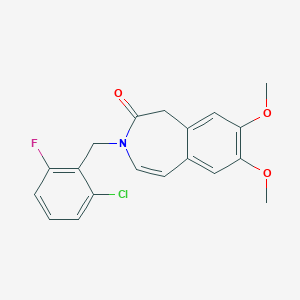
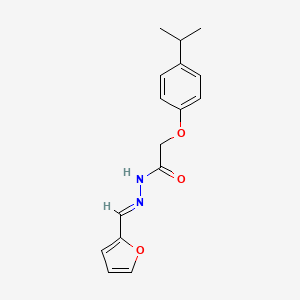

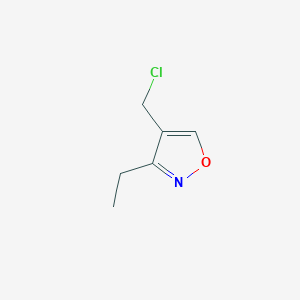
![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)
![1-[4-(3-Methoxy-3-phenylazetidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2978992.png)
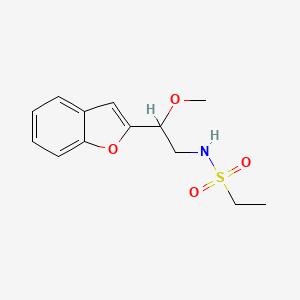
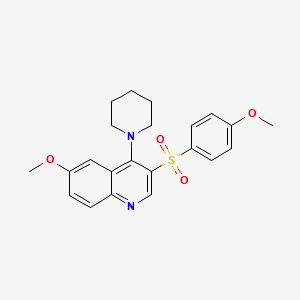
![Methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate](/img/structure/B2979001.png)

